1-(hydroxymethyl)cyclobutane-1-carbonitrile
Overview
Description
1-(Hydroxymethyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . The compound is widely used in various scientific experiments.
Synthesis Analysis
1-(Hydroxymethyl)cyclobutanecarbonitrile can be obtained through a series of chemical reactions . A synthesis method is to react cyclopentadiene with formaldehyde through a catalytic hydroxymethylation reaction to generate 3-(hydroxymethyl) cyclohexene .Molecular Structure Analysis
The InChI code for 1-(Hydroxymethyl)cyclobutanecarbonitrile is 1S/C6H9NO/c7-4-6 (5-8)2-1-3-6/h8H,1-3,5H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
1-(Hydroxymethyl)cyclobutanecarbonitrile is a solid compound with white crystals at room temperature . It is slightly soluble in water and more soluble in organic solvents such as methanol, ethanol, and ether .Scientific Research Applications
Photochemical Reactions
1-(Hydroxymethyl)cyclobutanecarbonitrile has been explored in the field of photochemical reactions. Mella, Fasani, and Albini (1991) studied the photochemical reaction between 1-naphthalenecarbonitrile and arylalkenes, leading to the formation of cyclobutane adducts and azabutadienes. This research highlights the potential of cyclobutanecarbonitrile derivatives in photochemistry (Mella, Fasani, & Albini, 1991).
NMR Analysis in Organic Chemistry
The compound has also been involved in studies focusing on Nuclear Magnetic Resonance (NMR) analysis. Minter et al. (2002) reported complete 1H and 13C NMR assignments for two isomeric cyclobutanes generated from a photochemical [2 + 2] cycloaddition, demonstrating the compound's relevance in organic structural analysis (Minter, Winslow, Watson, & Bodige, 2002).
Polymer Synthesis and Molecular Imprinting
In the context of polymer synthesis and molecular imprinting, Serrano et al. (2015) synthesized a molecularly imprinted polymer using 1-hydroxypyrene as a template. The polymer was used for sample pretreatment and isolation in analytical chemistry, indicating the utility of cyclobutane derivatives in this field (Serrano, Bartolomé, Gallego-Picó, Garcinuño, Bravo, & Fernández, 2015).
Antiproliferative Activities in Cancer Research
A study by Mar'yasov et al. (2020) explored the antiproliferative activity of cyclobutane-1,1,2,2-tetracarbonitriles, demonstrating significant activity against various cancer cell lines. This suggests that derivatives of cyclobutanecarbonitrile may have potential in cancer research (Mar'yasov, Davydova, Nasakin, & Lysenko, 2020).
Isolation from Natural Sources and X-Ray Structure Analysis
The compound has been isolated from natural sources as well. Austin et al. (1987) isolated cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid from Atelia herbert-smithii and determined its structure through spectroscopic and X-ray crystallographic methods, highlighting its significance in the study of natural compounds (Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce, & Stirton, 1987).
Synthesis of Novel Acceptors for Donor-Acceptor Chromophores
Belikov et al. (2016) worked on the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to produce penta-1,3-diene-1,1,3-tricarbonitrile moieties. This process is significant for synthesizing acceptors for donor-acceptor chromophores, a key area in materials science (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-83-2 | |
Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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